molecular formula C15H11Br2N3O4 B3855910 N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide

Cat. No.: B3855910
M. Wt: 457.07 g/mol
InChI Key: HSIDFYPBOGHCLJ-LSCVHKIXSA-N
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Description

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide typically involves the condensation reaction between 3,5-dibromo-2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

  • 3,5-dibromo-2-hydroxy-N-phenylbenzamide
  • 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
  • 3,5-dibromo-N-[(4-bromophenyl)methylideneamino]-2-hydroxybenzamide

Comparison: N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N3O4/c1-24-14-10(6-11(16)7-13(14)17)8-18-19-15(21)9-2-4-12(5-3-9)20(22)23/h2-8H,1H3,(H,19,21)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDFYPBOGHCLJ-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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